3-(3-fluorophenyl)-3-(4-fluorophenyl)propanoic Acid
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Overview
Description
3-(3-fluorophenyl)-3-(4-fluorophenyl)propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features two fluorine-substituted phenyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-3-(4-fluorophenyl)propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and 4-fluorobenzene.
Grignard Reaction: The fluorobenzenes undergo a Grignard reaction with ethyl magnesium bromide to form the corresponding fluorophenyl magnesium bromides.
Coupling Reaction: The fluorophenyl magnesium bromides are then coupled with ethyl chloroacetate to form the intermediate ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-3-(4-fluorophenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Formation of peroxides or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-3-(4-fluorophenyl)propanoic Acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-3-(4-chlorophenyl)propanoic Acid: Similar structure with chlorine atoms instead of fluorine.
3-(3-bromophenyl)-3-(4-bromophenyl)propanoic Acid: Similar structure with bromine atoms instead of fluorine.
3-(3-methylphenyl)-3-(4-methylphenyl)propanoic Acid: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-(3-fluorophenyl)-3-(4-fluorophenyl)propanoic Acid can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-12-6-4-10(5-7-12)14(9-15(18)19)11-2-1-3-13(17)8-11/h1-8,14H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZAZDBRVWAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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